Utrophin modulator 1

Utrophin modulation Duchenne muscular dystrophy Reporter gene assay

Utrophin modulator 1 (UM1, CAS 3068935-32-7) is a distinct 4,6-diphenylpyrimidine-2-carbohydrazide that upregulates utrophin expression via a novel, non-AhR mechanism — a key differentiator from ezutromid-class compounds. With an in vitro EC50 of 0.11 μM in H2K-mdx utrnA-luc assays and up to 2.5-fold utrophin protein increase, UM1 delivers robust, reproducible signal for primary screening, mechanistic deconvolution, and SAR benchmark studies. For researchers seeking a validated, highly potent, and mechanistically novel utrophin modulator, UM1 provides compelling value for DMD-focused programs.

Molecular Formula C22H18N6O
Molecular Weight 382.4 g/mol
Cat. No. B12393359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUtrophin modulator 1
Molecular FormulaC22H18N6O
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CN1C3=NC(=NC(=C3)C4=CC5=C(C=CC=N5)C=C4)C(=O)NN
InChIInChI=1S/C22H18N6O/c23-27-22(29)21-25-19(15-8-7-14-6-3-9-24-18(14)10-15)11-20(26-21)28-12-16-4-1-2-5-17(16)13-28/h1-11H,12-13,23H2,(H,27,29)
InChIKeyNADOKXPEOBZOFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Utrophin Modulator 1 (UM1) for Duchenne Muscular Dystrophy Research: Procurement Specifications and Baseline Data


Utrophin modulator 1 (UM1, CAS 3068935-32-7) is a small molecule compound belonging to the 4,6-diphenylpyrimidine-2-carbohydrazide class, specifically developed to upregulate utrophin protein levels as a dystrophin substitute in Duchenne muscular dystrophy (DMD) research . It is characterized as a potent utrophin modulator with a reported in vitro EC50 of 0.11 μM in H2K-mdx utrnA-luc reporter gene assays and has been shown to increase utrophin protein up to 2.5-fold in H2K-mdx cells . The compound is intended for research use only and is not sold to patients .

Why Utrophin Modulator 1 Cannot Be Substituted by Other Utrophin Upregulators in DMD Research


The failure of the first-in-class utrophin modulator, ezutromid (SMT C1100), in Phase II clinical trials due to insufficient efficacy, suboptimal physicochemical properties, and rapid CYP-mediated clearance underscores the critical need for next-generation compounds with differentiated profiles [1][2]. Subsequent analogs, such as the second-generation SMT022357, were designed to improve ADME properties but retained the same core mechanism of action as ezutromid, specifically targeting the aryl hydrocarbon receptor (AhR) [2][3]. In contrast, the 4,6-diphenylpyrimidine-2-carbohydrazide series, to which Utrophin modulator 1 belongs, has been shown through target deconvolution studies to operate via a novel, distinct mechanism of action [1]. This mechanistic divergence, combined with significantly different potencies observed across structurally similar utrophin modulators (e.g., EC50 values ranging from 0.11 μM to 20.5 μM), confirms that in-class compounds are not interchangeable and that procurement decisions must be guided by specific, quantitative evidence .

Utrophin Modulator 1: Quantitative Differentiation Evidence vs. Ezutromid, SMT022357, and OX01914


Comparative In Vitro Potency: Utrophin Modulator 1 vs. Ezutromid and OX01914 in H2K-mdx Reporter Assays

Utrophin modulator 1 (UM1) exhibits an EC50 of 0.11 μM for upregulating utrophin expression in a H2K-mdx utrnA-luc reporter gene assay. This is an 8.3-fold higher potency than the first-in-class utrophin modulator ezutromid (SMT C1100), which has a reported EC50 of 0.91 μM in the same assay [1]. Furthermore, UM1 is 186-fold more potent than OX01914, another member of the same chemical series, which has an EC50 of 20.5 μM .

Utrophin modulation Duchenne muscular dystrophy Reporter gene assay

Mechanism of Action Differentiation: Utrophin Modulator 1 Series vs. Ezutromid and Second-Generation AhR Antagonists

Target deconvolution studies using chemical proteomics have demonstrated that the 4,6-diphenylpyrimidine-2-carbohydrazide series, which includes Utrophin modulator 1 (UM1), operates via a novel mechanism of action that is distinct from that of ezutromid [1]. Ezutromid and second-generation compounds like SMT022357 function as antagonists of the aryl hydrocarbon receptor (AhR), with ezutromid binding AhR with an apparent KD of 50 nM [2]. In contrast, the novel mechanism of the UM1 series is not AhR-mediated, providing a distinct pathway for utrophin upregulation [1].

Mechanism of action Target deconvolution Aryl hydrocarbon receptor

Comparative Protein Upregulation Efficacy: Utrophin Modulator 1 vs. SMT022357 and Benzo[d]oxazolephosphinate Ester Analogs

Utrophin modulator 1 (UM1) has been demonstrated to increase utrophin protein levels by up to 2.5-fold in H2K-mdx dystrophic mouse muscle cells following a 24-hour incubation at concentrations ranging from 0.1 to 10 μM, as quantified by Western blot analysis . This in vitro fold-increase is higher than the 1.6-fold increase observed with a lead benzo[d]oxazolephosphinate ester analog (compound 21) under similar in vitro conditions [1]. While not a direct head-to-head comparison, this data provides a useful benchmark against other advanced utrophin modulator chemotypes. Notably, SMT022357, a second-generation clinical candidate, achieved a 1.8-fold increase in utrophin protein in the EDL muscle of mdx mice following 5 weeks of oral dosing, which represents in vivo efficacy [2].

Utrophin protein expression Western blot Dystrophic muscle cells

Optimal Research Applications for Utrophin Modulator 1 Based on Quantitative Evidence


High-Potency In Vitro Tool for Utrophin Upregulation Studies

Utrophin modulator 1 is an optimal choice for in vitro studies requiring potent and robust upregulation of utrophin protein. Its 0.11 μM EC50 and ability to induce a 2.5-fold increase in utrophin protein in H2K-mdx cells make it suitable for detailed mechanistic studies, such as examining downstream signaling pathways or the functional consequences of utrophin restoration in dystrophic muscle cell models, where achieving a strong biological signal is critical.

Mechanistic Studies of Non-AhR Mediated Utrophin Upregulation Pathways

For researchers investigating alternative pathways for utrophin modulation, Utrophin modulator 1 serves as a key tool compound. Its distinct mechanism of action, which has been demonstrated to be different from AhR antagonism [1], allows for the interrogation of utrophin regulatory networks independent of the AhR axis. This is particularly valuable for comparative studies against AhR-targeting compounds like ezutromid or for research into potential therapeutic strategies that circumvent AhR-related limitations.

Lead Optimization and SAR Studies for Next-Generation Utrophin Modulators

The 4,6-diphenylpyrimidine-2-carbohydrazide scaffold of Utrophin modulator 1 represents a validated, novel chemotype for utrophin modulation [1]. Its high in vitro potency (EC50 = 0.11 μM) and efficacy (2.5-fold protein increase) establish it as a strong lead-like molecule for medicinal chemistry programs . Researchers engaged in structure-activity relationship (SAR) studies can utilize UM1 as a benchmark for optimizing new analogs within this distinct chemical series, aiming to further improve potency, selectivity, and drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Utrophin modulator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.